Cas no 159324-61-5 (7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide)

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide is a heterocyclic compound featuring a benzo[d][1,2]diazepine core with methoxy and methyl substituents. The hydrazide functional group enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid diazepine scaffold and electron-donating methoxy groups contribute to potential biological activity, particularly in medicinal chemistry applications. The compound’s well-defined structure allows for precise modifications, facilitating the development of derivatives with tailored properties. Suitable for use in small-molecule drug discovery, it offers a stable framework for further functionalization while maintaining synthetic accessibility. Storage under inert conditions is recommended to preserve its integrity.
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide structure
159324-61-5 structure
商品名:7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide
CAS番号:159324-61-5
MF:C14H18N4O3
メガワット:290.317722797394
CID:5210257

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide 化学的及び物理的性質

名前と識別子

    • 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide
    • 5H-2,3-Benzodiazepine-5-carboxylic acid, 7,8-dimethoxy-1,4-dimethyl-, hydrazide
    • インチ: 1S/C14H18N4O3/c1-7-9-5-11(20-3)12(21-4)6-10(9)13(14(19)16-15)8(2)18-17-7/h5-6,13H,15H2,1-4H3,(H,16,19)
    • InChIKey: HLPWDEYOCXABBO-UHFFFAOYSA-N
    • ほほえんだ: C1(C)C2=CC(OC)=C(OC)C=C2C(C(NN)=O)C(C)=NN=1

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM506857-1g
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide
159324-61-5 97%
1g
$593 2022-06-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1407683-1g
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide
159324-61-5 97%
1g
¥6226 2023-04-15

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide 関連文献

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazideに関する追加情報

Introduction to 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide (CAS No. 159324-61-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide (CAS No. 159324-61-5) represents a fascinating scaffold within the realm of heterocyclic chemistry, particularly in the context of pharmaceutical development and biochemical research. This molecule, characterized by its intricate nitrogen-containing ring system and functionalized side chains, has garnered attention due to its potential pharmacological properties and structural versatility. The presence of both dimethoxy and dimethyl substituents at the 7,8- and 1,4-positions, respectively, imparts unique electronic and steric properties that make it a valuable candidate for further exploration in drug discovery.

In recent years, the field of medicinal chemistry has seen a surge in interest toward benzodiazepine derivatives due to their well-documented anxiolytic, sedative, and muscle relaxant effects. While classical benzodiazepines have been extensively studied and utilized clinically, structural modifications have opened new avenues for developing compounds with improved efficacy and reduced side effects. The derivative 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide is particularly noteworthy because of its extended pharmacophore and the introduction of a hydrazide moiety at the 5-position. This functional group not only enhances solubility but also allows for further derivatization through condensation reactions with aldehydes or ketones.

The hydrazide group has been strategically incorporated into this scaffold due to its reactivity with various electrophiles. This reactivity is leveraged in synthetic chemistry to form amides or imines, which can then be further modified to yield bioactive molecules. For instance, recent studies have demonstrated that hydrazide-functionalized benzodiazepines can serve as probes for enzyme inhibition studies or as precursors for peptidomimetics targeting neurological disorders. The dimethoxy and dimethyl substituents are particularly important as they modulate the electronic properties of the aromatic system, influencing both binding affinity and metabolic stability.

One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. Emerging research suggests that benzodiazepine derivatives with modifications at the 7-position can exhibit selectivity for certain receptor subtypes while minimizing off-target effects. The 7,8-Dimethoxy substitution pattern is known to enhance binding affinity to GABA-A receptors without significantly affecting other central nervous system receptors. This selectivity is crucial for developing therapeutics that are more targeted and less prone to side effects such as cognitive impairment or dependence.

The hydrazide functionality at the 5-position also opens up possibilities for exploring novel mechanisms of action. For example, hydrazides have been reported to interact with metal ions or participate in redox reactions within biological systems. This property could be exploited to develop compounds with antioxidant or metal chelating activities, which are relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role. Furthermore, the hydrazide group can be used as a linker in bifunctional molecules designed to target multiple pathways simultaneously.

In terms of synthetic accessibility, 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide can be synthesized through multi-step organic transformations starting from commercially available precursors. The synthesis typically involves cyclization reactions followed by functional group interconversions to introduce the desired substituents at strategic positions. Advances in catalytic methods have made these processes more efficient and scalable, enabling researchers to explore larger libraries of derivatives.

The compound’s potential extends beyond traditional pharmacological applications into areas such as chemical biology and biomarker discovery. Its unique structure allows it to serve as a tool compound for studying enzyme kinetics or protein-protein interactions relevant in drug development pipelines. Additionally, its ability to undergo selective modifications makes it an excellent candidate for probing biological pathways through structure-activity relationship (SAR) studies.

Recent computational studies have also highlighted the promise of this scaffold in virtual screening campaigns aimed at identifying novel drug candidates. Molecular modeling techniques predict favorable interactions between this compound and target proteins based on its optimized pharmacophore features. Such predictions are corroborated by experimental data showing potent binding affinities in initial assays.

The versatility of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carboxylic acid hydrazide is further underscored by its adaptability across different therapeutic areas beyond central nervous system disorders. For instance:

  • Inflammatory Diseases: Some derivatives exhibit anti-inflammatory properties by modulating cytokine production or inhibiting key inflammatory enzymes.
  • Oncology: Preclinical evidence suggests that certain benzodiazepine analogs can induce apoptosis or inhibit proliferation in cancer cell lines.
  • Neurodegenerative Disorders: The compound’s ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer’s disease or Parkinson’s disease where GABAergic modulation is implicated.

The integration of modern synthetic methodologies with high-throughput screening has accelerated the pace at which new derivatives are being explored. Fragment-based drug design approaches leverage small molecules like this one as building blocks for larger libraries with enhanced bioactivity profiles. Such strategies complement traditional ligand-based virtual screening by providing experimentally validated starting points for optimization efforts.

Ethical considerations must be addressed when pursuing pharmaceutical development programs involving compounds like 7,DIMETHOXY,DIMETHYL,-BENZO[D][1,2]DIAZEPINE-,-5-CARBOXYLIC ACID HYDRAZIDE. While preclinical data suggests promising biological activity:

  • Molecular diversity should be maintained throughout discovery programs to avoid unintended consequences associated with over-reliance on single scaffolds.
  • Safety profiles must be rigorously evaluated before advancing candidates into clinical trials due to potential side effects inherent in benzodiazepine derivatives.
The future direction for this compound lies in expanding its chemical space through combinatorial synthesis or automated parallel synthesis platforms capable of generating large numbers of analogs efficiently. Advances in automation coupled with machine learning algorithms designed for molecular property prediction will streamline hit-to-lead optimization processes while minimizing costs associated with traditional trial-and-error approaches.

In conclusion,7,,DIMETHOXY,,DIMETHYL,,-BENZO[D][1,,2],DIAZEPINE-,-5-CARBOXYLIC ACID HYDRAZIDE(CAS No.159324-61-5) represents an exciting opportunity within medicinal chemistry driven by its structural complexity combined with functional versatility . Its potential applications span multiple therapeutic areas , making it a valuable asset toward developing next-generation therapeutics . As research progresses ,this scaffold promises not only novel treatments but also deeper insights into fundamental biological processes mediated by complex molecular interactions . The continued exploration enabled by innovative synthetic methodologies ensures that discoveries like these will remain at forefronts scientific inquiry long years come . p>

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